molecular formula C7H20Cl3N5S2 B13773026 N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride CAS No. 63915-53-7

N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride

Cat. No.: B13773026
CAS No.: 63915-53-7
M. Wt: 344.8 g/mol
InChI Key: GTAHSTJTMAABTQ-UHFFFAOYSA-N
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Description

N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization to obtain the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: It can be reduced to break disulfide bonds.

    Substitution: The guanyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of disulfide-linked dimers, while substitution reactions can yield a variety of guanyl-substituted derivatives.

Scientific Research Applications

N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in the study of protein interactions and as a cross-linking agent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride involves its ability to form stable complexes with various biomolecules. The guanyl groups can interact with amino acids in proteins, leading to the formation of cross-linked structures. This interaction can affect the function and stability of proteins, making the compound useful in studying protein-protein interactions and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)methylamine: A precursor in the synthesis of N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride.

    N,N-Bis(2-ethylhexyl)-N-methylamine: Used in different industrial applications but lacks the guanyl functionality.

    N,N-Bis(2,2-diethoxyethyl)methylamine: Another related compound with different functional groups and applications.

Uniqueness

This compound is unique due to its guanyl groups, which provide specific reactivity and binding properties. This makes it particularly useful in biochemical and medicinal research, where it can be used to study and manipulate protein interactions and enzyme functions.

Properties

CAS No.

63915-53-7

Molecular Formula

C7H20Cl3N5S2

Molecular Weight

344.8 g/mol

IUPAC Name

bis[2-[amino(azaniumylidene)methyl]sulfanylethyl]-methylazanium;trichloride

InChI

InChI=1S/C7H17N5S2.3ClH/c1-12(2-4-13-6(8)9)3-5-14-7(10)11;;;/h2-5H2,1H3,(H3,8,9)(H3,10,11);3*1H

InChI Key

GTAHSTJTMAABTQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCSC(=[NH2+])N)CCSC(=[NH2+])N.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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